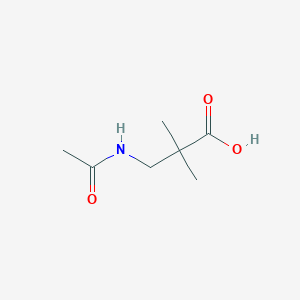
3-Acetamido-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C7H13NO3 . It has a molecular weight of 159.18 g/mol . This compound is used for research purposes.
Synthesis Analysis
The synthesis of carboxylic acids like this compound can be achieved through various methods. These include the oxidation of alkylbenzenes, the oxidative cleavage of alkenes, the oxidation of primary alcohols and aldehydes, and the hydrolysis of nitriles .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms . The detailed 3D structure can be viewed using specific software .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions. The carbon atom of a carboxyl group has a high oxidation state, which means many of the chemical reactions used for their preparation are oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, molecular formula, and structure . More specific properties like melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Immunomodulating Effects
One compound closely related in function, Inosine pranobex, has been observed to exert antiviral and antitumor activities, which are secondary to an immunomodulating effect. Although preliminary, these studies suggest beneficial effects in treating various diseases and infections, highlighting the compound's potential as a valuable therapy for conditions with no satisfactory treatment available. Further, well-controlled studies in larger patient groups are required to confirm these findings (Campoli-Richards et al., 1986).
Environmental Toxicology
The environmental impact and toxicology of related compounds, including acetamide and formamide derivatives, have been extensively studied. These chemicals continue to hold commercial importance, and recent years have seen a significant increase in knowledge about their biological effects on humans. This information is crucial for understanding how exposure to similar compounds might affect human health and the environment, indicating a growing interest in the safe use and potential risks of chemical substances (Kennedy, 2001).
Antituberculosis Activity
Organotin complexes, which include structures related to 3-Acetamido-2,2-dimethylpropanoic acid, have demonstrated significant antituberculosis activity. This activity is influenced by the ligand environment, organic groups attached to tin, and the compound's structure. Triorganotin(IV) complexes, in particular, have shown superior antituberculosis activity compared to their diorganotin(IV) counterparts. These findings suggest potential applications of this compound derivatives in developing antituberculosis agents, pending further investigation into their toxicity and mechanism of action (Iqbal et al., 2015).
Advanced Oxidation Processes
The use of advanced oxidation processes (AOPs) for the degradation of pharmaceuticals like acetaminophen highlights the potential for chemical compounds to contribute to environmental remediation technologies. Research focusing on the by-products and biotoxicity of degradation pathways can offer insights into improving AOP systems for removing recalcitrant compounds from water, potentially applicable to compounds like this compound (Qutob et al., 2022).
Propiedades
IUPAC Name |
3-acetamido-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(9)8-4-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGGYLDPNUJPRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

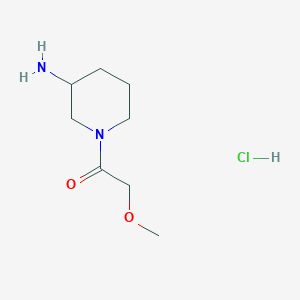
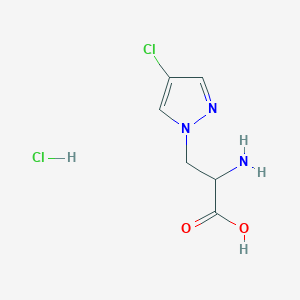

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)
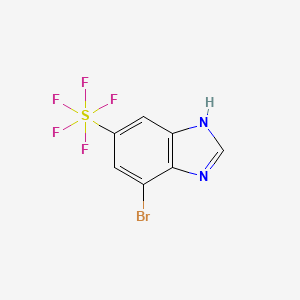
![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)
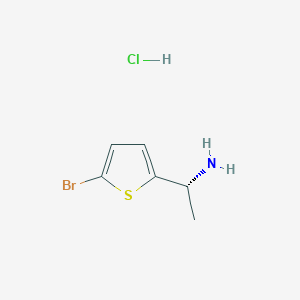
![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)
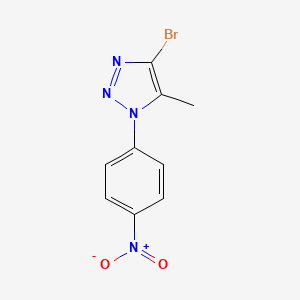
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)